![molecular formula C17H14N4O3S B2423047 6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-26-7](/img/structure/B2423047.png)
6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide
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Description
6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications
- Pinacol boronic esters , including this compound, serve as valuable building blocks in organic synthesis . While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. This compound has been studied for its protodeboronation potential, which allows for the transformation of alkyl boronic esters into useful functional groups.
- The catalytic protodeboronation of alkyl boronic esters using a radical approach enables formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective functionalization.
- The hydromethylation sequence involving this compound has been applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol . These applications demonstrate its utility in natural product synthesis.
- Researchers have utilized protodeboronation for the formal total synthesis of specific bioactive compounds. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B . These molecules have biological significance and may have therapeutic potential.
- The compound’s boronic acid derivatives, such as (5-methyl-3-phenyl-1,2-oxazol-4-yl)boronic acid, have applications in various chemical processes . These derivatives can participate in Suzuki-Miyaura cross-coupling reactions, which are essential in pharmaceutical and materials chemistry.
- While specific studies on this compound’s agrochemical applications are limited, boronic acid derivatives have been investigated for their potential as herbicides and fungicides . Further research could explore its efficacy in crop protection.
Organic Synthesis Building Block
Anti-Markovnikov Alkene Hydromethylation
Application in Natural Product Synthesis
Total Synthesis of Bioactive Molecules
Boronic Acid Derivatives
Agrochemical Research
properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-10-7-15(20-24-10)19-16(22)14-9-25-17-18-13(8-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKHGLVGYMDZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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